Cas no 2172242-94-1 (2,2-dimethyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine)

2,2-Dimethyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine is a specialized pyrrolidine derivative featuring a unique branched alkyne substituent. Its structural design combines steric hindrance from the dimethyl groups with the reactivity of the terminal alkyne moiety, making it a valuable intermediate in organic synthesis. The compound’s rigid pyrrolidine core enhances stability, while the alkyne functionality offers versatility for click chemistry, cross-coupling, or cycloaddition reactions. Its tailored structure is particularly useful in pharmaceutical and agrochemical research, where precise functionalization is required. The compound’s balanced reactivity and stability make it suitable for applications demanding controlled modifications under mild conditions.
2,2-dimethyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine structure
2172242-94-1 structure
商品名:2,2-dimethyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine
CAS番号:2172242-94-1
MF:C11H19N
メガワット:165.27526307106
CID:6244534
PubChem ID:165573398

2,2-dimethyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine 化学的及び物理的性質

名前と識別子

    • 2,2-dimethyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine
    • EN300-1614452
    • 2172242-94-1
    • インチ: 1S/C11H19N/c1-6-10(2,3)12-9-7-8-11(12,4)5/h1H,7-9H2,2-5H3
    • InChIKey: FLKPSXGZQIIEBP-UHFFFAOYSA-N
    • ほほえんだ: N1(C(C#C)(C)C)CCCC1(C)C

計算された属性

  • せいみつぶんしりょう: 165.151749610g/mol
  • どういたいしつりょう: 165.151749610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 3.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

2,2-dimethyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1614452-0.05g
2,2-dimethyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine
2172242-94-1
0.05g
$612.0 2023-06-04
Enamine
EN300-1614452-0.1g
2,2-dimethyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine
2172242-94-1
0.1g
$640.0 2023-06-04
Enamine
EN300-1614452-0.5g
2,2-dimethyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine
2172242-94-1
0.5g
$699.0 2023-06-04
Enamine
EN300-1614452-2.5g
2,2-dimethyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine
2172242-94-1
2.5g
$1428.0 2023-06-04
Enamine
EN300-1614452-10.0g
2,2-dimethyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine
2172242-94-1
10g
$3131.0 2023-06-04
Enamine
EN300-1614452-1.0g
2,2-dimethyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine
2172242-94-1
1g
$728.0 2023-06-04
Enamine
EN300-1614452-2500mg
2,2-dimethyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine
2172242-94-1
2500mg
$1650.0 2023-09-23
Enamine
EN300-1614452-1000mg
2,2-dimethyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine
2172242-94-1
1000mg
$842.0 2023-09-23
Enamine
EN300-1614452-500mg
2,2-dimethyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine
2172242-94-1
500mg
$809.0 2023-09-23
Enamine
EN300-1614452-0.25g
2,2-dimethyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine
2172242-94-1
0.25g
$670.0 2023-06-04

2,2-dimethyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine 関連文献

2,2-dimethyl-1-(2-methylbut-3-yn-2-yl)pyrrolidineに関する追加情報

Comprehensive Overview of 2,2-dimethyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine (CAS No. 2172242-94-1)

The compound 2,2-dimethyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine (CAS No. 2172242-94-1) is a specialized organic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and agrochemical research. This pyrrolidine derivative is characterized by its alkynyl and dimethyl substituents, which contribute to its distinct chemical properties. Researchers are particularly interested in its role as a building block for synthesizing more complex molecules, especially in the development of novel bioactive compounds.

One of the key reasons for the growing interest in 2,2-dimethyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine is its versatility in medicinal chemistry. The pyrrolidine ring is a common motif in many FDA-approved drugs, and the addition of alkynyl groups can enhance binding affinity to biological targets. Recent studies have explored its potential in modulating enzyme activity or serving as a precursor for small-molecule inhibitors. This aligns with current trends in drug discovery, where researchers are focusing on targeted therapies and precision medicine.

From a synthetic chemistry perspective, the CAS No. 2172242-94-1 compound offers several advantages. Its steric hindrance due to the dimethyl groups can influence reaction pathways, making it valuable for stereoselective synthesis. Additionally, the alkyne functionality provides a handle for further modifications via click chemistry, a technique widely used in bioconjugation and material science. These attributes make it a sought-after reagent in high-throughput screening and combinatorial chemistry.

Environmental and green chemistry considerations are also driving interest in this compound. With increasing regulatory pressure on sustainable synthesis, researchers are investigating ways to incorporate 2,2-dimethyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine into catalytic processes that minimize waste and energy consumption. Its potential use in biodegradable materials or as a ligand in transition-metal catalysis is an area of active exploration.

In the context of industrial applications, this compound is being evaluated for its role in advanced material development. Its molecular structure could contribute to the design of smart polymers or self-healing coatings, which are hot topics in nanotechnology and surface science. Furthermore, its stability under various conditions makes it a candidate for electronic materials used in flexible displays or organic semiconductors.

For those searching for CAS 2172242-94-1 suppliers or 2,2-dimethyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine synthesis methods, it’s important to note that the compound is typically available through specialized chemical manufacturers with expertise in custom synthesis. Quality control measures, such as HPLC purity analysis and NMR characterization, are critical when sourcing this material for research purposes. Recent advancements in flow chemistry have also improved the scalability of its production.

Looking ahead, the future of 2,2-dimethyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine lies in its integration with artificial intelligence-driven drug design. Computational tools like molecular docking and QSAR modeling are being used to predict its interactions with biological targets, accelerating the discovery of new applications. As the demand for innovative chemical entities grows, this compound is poised to play a pivotal role in next-generation therapeutics and functional materials.

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